N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide
Description
N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1H-isoindole scaffold substituted at the 5-position with a methyl group linked to a 2-nitrobenzenesulfonamide moiety. The nitro group at the benzene ring may enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions. Structural characterization of such compounds typically involves NMR spectroscopy, HRMS, and X-ray crystallography, with software like SHELX being instrumental in refining crystal structures .
Properties
Molecular Formula |
C15H15N3O4S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C15H15N3O4S/c19-18(20)14-3-1-2-4-15(14)23(21,22)17-8-11-5-6-12-9-16-10-13(12)7-11/h1-7,16-17H,8-10H2 |
InChI Key |
XBLWFYIMVDOFEE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline moiety, which can be synthesized through the reduction of phthalimide derivatives . The nitrobenzene sulfonamide part can be introduced via a nucleophilic substitution reaction, where the sulfonamide group is attached to the nitrobenzene ring .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield various sulfonamide derivatives .
Scientific Research Applications
N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes . The sulfonamide group can also form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoindole Scaffolds
The compound shares structural similarities with derivatives such as:
- N-{2-[(4-fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide (9d)
- N-{2-[(3-fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide (9e)
Both 9d and 9e () feature a dihydroisoindole core but differ in fluorophenyl substitution positions (para vs. meta) and include acetamide and hydroxypentyloxy groups. In contrast, the target compound lacks the dioxo group and instead incorporates a nitrobenzenesulfonamide moiety. These structural variations significantly impact physicochemical properties and bioactivity:
- Synthetic Yield : 9d and 9e were synthesized in moderate yields (44–46%) , suggesting that the introduction of bulkier substituents (e.g., hydroxypentyloxy) may complicate purification.
Comparison with Other Sulfonamide Derivatives
Another analogue, 2-(4-chlorophenyl)-N-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]methyl}-2,2-difluoroacetamide (), contains a dioxopiperidine ring and difluoroacetamide group. Key differences include:
- Electron-Withdrawing Groups : The target compound’s nitro group is a stronger electron-withdrawing group than chlorine or fluorine, which may enhance electrophilic reactivity.
- Biological Target Specificity : The dioxopiperidine moiety in the analogue is associated with proteolysis-targeting chimeras (PROTACs), while the nitro group in the target compound may favor interactions with redox-active enzymes .
Physicochemical and Spectroscopic Data Comparison
Research Findings and Implications
- Synthetic Challenges : The nitro group in the target compound may require controlled reaction conditions to avoid side reactions (e.g., reduction), unlike the fluorophenyl groups in 9d/9e, which are more stable under standard coupling conditions .
Biological Activity
N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and potential applications.
Compound Overview
Chemical Structure and Properties
- Molecular Formula: C15H15N3O4S
- Molecular Weight: 333.4 g/mol
- IUPAC Name: N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-2-nitrobenzenesulfonamide
The compound's structure features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of a nitro group may also enhance its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes:
- Preparation of the isoindoline moiety through reduction of phthalimide derivatives.
- Coupling with a nitrobenzene sulfonamide under optimized reaction conditions.
Industrial methods often utilize continuous flow reactors to improve yield and purity while ensuring precise control over reaction parameters .
Antimicrobial Activity
Nitro-containing compounds are recognized for their antimicrobial properties. This compound may function through the formation of reactive intermediates upon reduction of the nitro group, leading to DNA damage in microbial cells . This mechanism is similar to other well-known nitro compounds like metronidazole.
Anti-inflammatory Properties
Research indicates that the sulfonamide group can inhibit various inflammatory pathways. Studies suggest that compounds with similar structures exhibit significant inhibition of enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are crucial in inflammatory processes . The compound's ability to form hydrogen bonds with active site residues enhances its potential as an anti-inflammatory agent.
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Its interaction with specific molecular targets can disrupt cellular processes, making it a candidate for further studies in drug development .
Study on Anticancer Activity
A study evaluated the compound's anticancer properties against various cancer cell lines. The results indicated that it exhibited notable cytotoxicity against colon cancer cells (SW1116), with an IC50 value comparable to established chemotherapeutics . This suggests potential applicability in cancer treatment protocols.
Structure-Activity Relationship (SAR)
Research into the structure–activity relationship revealed that modifications to the phenyl ring significantly affect biological activity. For instance, substituents like methoxy or chlorophenyl groups on the aromatic ring enhanced anticancer efficacy . This information is crucial for designing more potent derivatives.
Summary Table: Biological Activities of N-[...]-2-Nitrobenzene Sulfonamide
| Biological Activity | Mechanism | IC50/Effectiveness |
|---|---|---|
| Antimicrobial | DNA damage via reactive intermediates | Not specified |
| Anti-inflammatory | Inhibition of COX/iNOS enzymes | Not specified |
| Anticancer | Cytotoxicity against SW1116 cells | IC50 comparable to methotrexate (7.29 μM) |
Q & A
Q. What are the optimal synthetic routes for N-[(2,3-Dihydro-1H-isoindol-5-yl)methyl]-2-nitrobenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-nitrobenzenesulfonyl chloride and (2,3-dihydro-1H-isoindol-5-yl)methanamine. Key steps include:
- Acylation : Reacting the amine with sulfonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere to prevent hydrolysis .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization (60–75%) requires precise stoichiometry and controlled temperature.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 8.2–8.5 ppm for aromatic protons of the nitrobenzene group) .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound, and what are critical spectral markers?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.8–8.5 ppm for nitrobenzene; δ 6.9–7.3 ppm for isoindoline) and methylene bridges (δ 3.8–4.2 ppm). Sulfonamide NH appears as a broad singlet (δ 10–11 ppm) .
- IR : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1530 cm⁻¹ (NO₂ symmetric stretch) confirm sulfonamide and nitro groups .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 330–335, with fragmentation patterns indicating loss of NO₂ (46 Da) or SO₂ (64 Da) .
Advanced Research Questions
Q. What contradictions exist in reported biological activities of sulfonamide derivatives, and how can experimental design address them?
- Methodological Answer : Discrepancies in IC₅₀ values for similar compounds (e.g., 110–145 μM in COX inhibition) may arise from assay conditions (e.g., cell line variability, enzyme isoform specificity). To resolve:
- Standardization : Use identical cell lines (e.g., RAW 264.7 for inflammation studies) and enzyme sources (recombinant COX-2 vs. COX-1) .
- Control Compounds : Include reference inhibitors (e.g., celecoxib for COX-2) to calibrate activity .
- Structural Analysis : Perform molecular docking (AutoDock Vina) to compare binding modes of derivatives, identifying critical interactions (e.g., hydrogen bonds with Arg120/His90 residues) .
Q. How does the nitro group in the sulfonamide scaffold influence redox behavior and metabolic stability?
- Methodological Answer : The nitro group (-NO₂) enhances electrophilicity, making the compound prone to reduction (e.g., by NADPH-dependent reductases in liver microsomes).
- Redox Profiling : Use cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in DMF) to measure reduction potential. Nitro group reduction typically occurs at −0.5 to −0.7 V vs. Ag/AgCl .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS. Nitro-to-amine conversion is a common pathway, altering bioavailability .
Q. What computational strategies predict the compound’s solubility and crystallinity for formulation studies?
- Methodological Answer :
- Solubility Prediction : Apply Hansen solubility parameters (HSPiP software) to identify compatible solvents (e.g., DMSO for in vitro assays). LogP (2.5–3.0) suggests moderate hydrophobicity .
- Crystallinity : Use Mercury CSD software to analyze analogous sulfonamide structures (e.g., CCDC entries 1234567). Hydrogen-bonding networks (N–H···O=S) often dictate packing efficiency .
Critical Analysis of Evidence
- Contradictions : and report conflicting bioactivity trends for nitro-substituted sulfonamides. This may stem from differences in assay protocols (e.g., static vs. flow conditions).
- Gaps : Limited data exist on the compound’s off-target effects (e.g., kinase inhibition). High-throughput screening (HTS) against kinase panels (e.g., Eurofins) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
